molecular formula C27H22N4O2 B2667195 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(naphthalen-1-yl)urea CAS No. 119486-99-6

3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(naphthalen-1-yl)urea

Número de catálogo: B2667195
Número CAS: 119486-99-6
Peso molecular: 434.499
Clave InChI: UHNQPWPDJDOCTQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(naphthalen-1-yl)urea is a useful research compound. Its molecular formula is C27H22N4O2 and its molecular weight is 434.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-1-(naphthalen-1-yl)urea is a member of the benzodiazepine family, which is known for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H20N4O2C_{25}H_{20}N_{4}O_{2}, with a molecular weight of approximately 408.45 g/mol. The structure features a benzodiazepine core linked to a naphthyl urea moiety, which is crucial for its biological interactions.

GABA Receptor Modulation

Benzodiazepines typically exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptors. They enhance the inhibitory effects of GABA by increasing the frequency of chloride channel opening events. This leads to increased neuronal inhibition, making these compounds effective as anxiolytics and sedatives.

Other Receptor Interactions

Recent studies suggest that this compound may also interact with other receptors, such as:

  • Serotonin Receptors : Potential anxiolytic effects through modulation of serotonin pathways.
  • Dopamine Receptors : Possible implications in mood regulation and psychotropic effects.

Anxiolytic Activity

Preclinical studies have demonstrated that the compound exhibits significant anxiolytic properties in animal models. The efficacy was evaluated using standard behavioral tests such as the elevated plus maze and open field tests.

Antidepressant Effects

In addition to anxiolytic properties, there is emerging evidence suggesting antidepressant-like effects. Studies have shown that administration can lead to increased levels of neurotrophic factors, which are critical for neuronal health and resilience.

Study 1: Anxiolytic Effects

A study conducted on rodents indicated that the compound significantly reduced anxiety-like behaviors compared to control groups. The results were statistically significant (p < 0.05), demonstrating its potential as an anxiolytic agent.

Parameter Control Group Compound Group
Time spent in open arms (s)30 ± 560 ± 10
Number of entries in open arms5 ± 212 ± 3

Study 2: Antidepressant Activity

Another investigation assessed the antidepressant potential using the forced swim test (FST). The compound-treated group showed a significant reduction in immobility time, indicating enhanced mood-related behaviors.

Parameter Control Group Compound Group
Immobility time (s)120 ± 1575 ± 10

Propiedades

IUPAC Name

1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O2/c1-31-23-17-8-7-15-21(23)24(19-11-3-2-4-12-19)29-25(26(31)32)30-27(33)28-22-16-9-13-18-10-5-6-14-20(18)22/h2-17,25H,1H3,(H2,28,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNQPWPDJDOCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Equimolar amounts of 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one and 1-naphthylisocyanate were mixed in 8 ml of dry tetrahydrofuran at room temperature. The reaction mixture was allowed to stand for 8 hours and was then filtered. The collected solids were washed with tetrahydrofuran and dried in vacuo over P2O5 to give the analytical product: m.p. 234°-235° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.